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molecular formula C16H25N3O B8518669 4-Benzyl-2-(piperazin-1-ylmethyl)morpholine

4-Benzyl-2-(piperazin-1-ylmethyl)morpholine

Cat. No. B8518669
M. Wt: 275.39 g/mol
InChI Key: RCKZRJVJYLALEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653262B2

Procedure details

To a solution of tert-butyl 4-((4-benzylmorpholin-2-yl)methyl)piperazine-1-carboxylate (165 mg) in CH2Cl2 (5 ml) is added trifluoroacetic acid (1.0 ml), and the mixture is stirred over night. The solvent is removed under reduced pressure. The residue is dissolved in CH2Cl2 and washed with an aqueous solution of potassium carbonate (20%), dried (Na2SO4) and filtered, and the solvent is removed under reduced pressure to give 4-benzyl-2-(piperazin-1-ylmethyl)morpholine (119 mg). m/z(+) 276 (M+H+).
Name
tert-butyl 4-((4-benzylmorpholin-2-yl)methyl)piperazine-1-carboxylate
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][N:15]2[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][N:15]2[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
tert-butyl 4-((4-benzylmorpholin-2-yl)methyl)piperazine-1-carboxylate
Quantity
165 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with an aqueous solution of potassium carbonate (20%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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